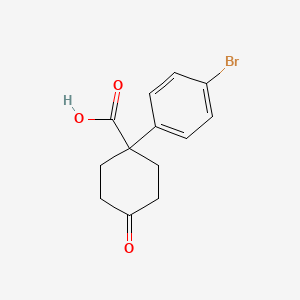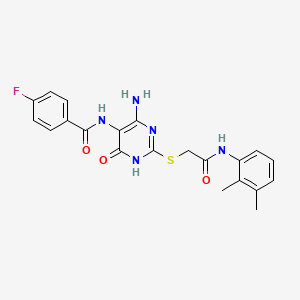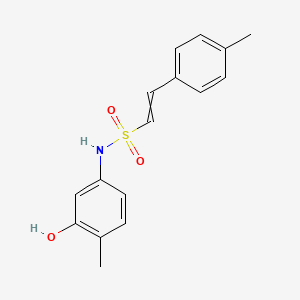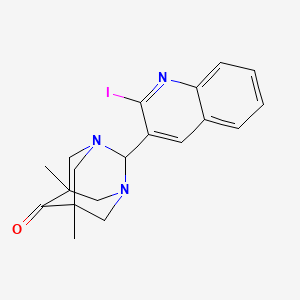![molecular formula C14H19NO B2779454 [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287342-20-3](/img/structure/B2779454.png)
[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that belongs to the class of bicyclic compounds. It is commonly referred to as DMXB-A or DMXB-P. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. DMXB-A has been tested in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Mécanisme D'action
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is expressed in the central nervous system and peripheral tissues. Activation of the α7 nAChR has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. DMXB-A binds to the α7 nAChR and activates it, leading to downstream signaling pathways that result in the observed effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have analgesic effects by reducing pain sensitivity. In addition, DMXB-A has been shown to protect against neuronal damage by reducing oxidative stress and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, DMXB-A has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using DMXB-A.
Orientations Futures
There are several future directions for research on DMXB-A. One area of interest is the potential therapeutic applications of DMXB-A in neurological diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosage and administration of DMXB-A for these diseases. Another area of interest is the potential use of DMXB-A as a tool for studying the α7 nAChR and its downstream signaling pathways. Finally, the development of new synthetic methods for DMXB-A could lead to improved yields and purity, which would facilitate further research on this compound.
Conclusion:
In conclusion, [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol, or DMXB-A, is a promising compound with potential therapeutic applications in various diseases. Its selective agonist activity for the α7 nAChR and its anti-inflammatory, analgesic, and neuroprotective effects make it an attractive target for further research. While there are some limitations to its use in lab experiments, DMXB-A has several advantages that make it a useful tool for studying the α7 nAChR and its downstream signaling pathways. Further research is needed to fully understand the potential of DMXB-A in treating neurological diseases and to develop new synthetic methods for this compound.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 4-(dimethylamino)benzaldehyde with 1-bicyclo[1.1.1]pentan-1-ol in the presence of a reducing agent. The reaction yields DMXB-A as a white solid with a high yield. This method has been optimized to produce DMXB-A with high purity and yield.
Propriétés
IUPAC Name |
[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(2)12-5-3-11(4-6-12)14-7-13(8-14,9-14)10-16/h3-6,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYQWCJTKXUFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2779376.png)
![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2779383.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
